molecular formula C24H28N2O4 B7751355 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide

5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide

Cat. No.: B7751355
M. Wt: 408.5 g/mol
InChI Key: XRHVQJPPJUQOQO-UHFFFAOYSA-N
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Description

5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Introduction of the Piperidine Moiety: This step involves the alkylation of the benzofuran core with a piperidine derivative under basic conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Its potential therapeutic properties could be explored for the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one: This compound shares the hydroxy and methoxy functional groups but has a different core structure.

    5-Hydroxy-4-methyl-6-hepten-3-one: This compound has a simpler structure but shares the hydroxy functional group.

Uniqueness

The uniqueness of 5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide lies in its complex structure, which combines multiple functional groups and a benzofuran core. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-hydroxy-N-(4-methoxyphenyl)-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-15-5-4-12-26(13-15)14-19-20(27)10-11-21-23(19)22(16(2)30-21)24(28)25-17-6-8-18(29-3)9-7-17/h6-11,15,27H,4-5,12-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVQJPPJUQOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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